IIIM-290 is a semisynthetic derivative of the natural product rohitukine, which is derived from the Indian medicinal plant Dysoxylum binectariferum. This compound has been identified as a potent inhibitor of cyclin-dependent kinases, specifically Cdk-9, and exhibits significant anticancer properties. IIIM-290 has shown efficacy in preclinical models of colon, pancreatic, and leukemia cancers, demonstrating a promising oral bioavailability of approximately 71% at a dosage of 50 mg/kg. Its development is part of an effort to improve the bioavailability and therapeutic profile of rohitukine derivatives, which have historically required intravenous administration due to poor solubility and bioavailability issues .
The synthesis of IIIM-290 involves several key steps that focus on enhancing its pharmacological properties while maintaining structural integrity. Initially, a series of rohitukine derivatives were synthesized and screened for their ability to inhibit cyclin-dependent kinases. The specific method for synthesizing IIIM-290 includes the hydroxylation of the B-ring and the introduction of a dichlorostyryl moiety, which is crucial for its biological activity.
Technical Details:
The molecular structure of IIIM-290 can be described as follows:
Data:
IIIM-290 participates in various chemical reactions that are critical for its biological activity. The primary reaction involves the inhibition of cyclin-dependent kinases, which are essential for cell cycle regulation.
Technical Details:
The mechanism of action for IIIM-290 primarily revolves around its role as a Cdk inhibitor. By inhibiting cyclin-dependent kinases, it disrupts cell cycle progression in cancer cells.
Process:
Data:
IIIM-290 exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
Relevant Data:
The hydrochloride salt form significantly enhances solubility (45-fold improvement), leading to better pharmacokinetic profiles in vivo .
IIIM-290 has several scientific applications primarily in cancer research:
The promising results from preclinical studies suggest that IIIM-290 could advance into clinical trials for cancer therapy, representing a significant step forward in the development of orally bioavailable kinase inhibitors .
Pancreatic cancer ranks as the 4th leading cause of cancer-related deaths globally despite its relatively lower incidence (0.5–2.4 per 100,000 in India), underscoring an urgent need for novel therapeutics [4]. IIIM-290, an orally bioavailable small molecule discovered by the CSIR-Indian Institute of Integrative Medicine (IIIM), represents a breakthrough in natural-product-derived oncology drug development. It originated from the semisynthetic modification of rohitukine, a chromone alkaloid isolated from the Indian medicinal plant Dysoxylum binectariferum [1] [2]. This compound entered clinical trials in 2023 after receiving Investigational New Drug (IND) approval from India’s Central Drugs Standard Control Organisation (CDSCO) for pancreatic cancer, marking a milestone in indigenous anticancer drug development [3] [4].
The significance of IIIM-290 lies in its mechanistic novelty and efficacy against aggressive malignancies. Preclinical studies demonstrated potent activity in xenograft models of pancreatic, colon, and leukemia cancers, positioning it as a candidate to address therapeutic gaps in chemotherapy-resistant tumors [1] [8]. Its progression to clinical evaluation reflects strategic advancements in leveraging natural product scaffolds for targeted therapy.
Chemical Structure and Properties:IIIM-290, chemically designated as (1′R,2′S)-2-(2,6-dichlorostyryl)-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-4H-chromen-4-one, features a styryl-functionalized chromone backbone critical for its bioactivity [1] [8]. Key physicochemical challenges include poor aqueous solubility (~8 µg/mL), which initially necessitated high oral doses (50 mg/kg) for efficacy [7]. Salt formation (e.g., HCl salt) and solid dispersions with polyvinylpyrrolidone (PVP K-30) significantly enhanced solubility and bioavailability, enabling downstream development [7].
Table 1: Key Physicochemical and Pharmacological Properties of IIIM-290
Property | Value/Description |
---|---|
Molecular Formula | C₂₇H₂₅Cl₂NO₅ |
Mechanism of Action | Potent inhibition of CDK9/T1 (IC₅₀: 170 nM) |
Solubility | ~8 µg/mL (parent); enhanced via HCl salt or SDs |
In Vivo Efficacy (Xenograft) | Tumor growth inhibition: Pancreatic, colon, leukemia models |
Bioavailability | Improved via ternary solid dispersions (PVP K-30-based) |
Pharmacological Activity:As a cyclin-dependent kinase 9/cyclin T1 (CDK9/T1) inhibitor, IIIM-290 disrupts transcriptional regulation, inducing apoptosis in cancer cells [8]. Molecular dynamics simulations confirm stable binding within the ATP-binding site of CDK9, explaining its nanomolar-level potency [8]. In vivo studies highlighted dose-dependent tumor growth suppression in Ehrlich solid tumor models, with optimized formulations showing superior pharmacokinetic profiles relative to the parent compound [7].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8